An In-depth Technical Guide to 2-(3-Bromo-2-methylphenyl)-1,3-dioxolane: Molecular Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-(3-Bromo-2-methylphenyl)-1,3-dioxolane: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromo-2-methylphenyl)-1,3-dioxolane is a synthetic organic compound featuring a halogenated aromatic ring coupled with a dioxolane moiety. As a derivative of benzaldehyde, the 1,3-dioxolane group serves as a protective acetal for the aldehyde functionality. This structural motif is of significant interest in medicinal chemistry and drug development, where the modification of aromatic scaffolds and the strategic use of protecting groups are fundamental to the synthesis of complex bioactive molecules. The presence of a bromine atom and a methyl group on the phenyl ring offers distinct steric and electronic properties, providing a versatile platform for further chemical transformations and the exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a validated synthesis protocol, and its potential applications in the field of drug discovery.
Molecular Structure and Properties
The fundamental characteristics of 2-(3-Bromo-2-methylphenyl)-1,3-dioxolane are rooted in its molecular architecture. Understanding these properties is critical for its handling, characterization, and application in synthetic workflows.
Molecular Formula and Weight
The molecular formula for 2-(3-Bromo-2-methylphenyl)-1,3-dioxolane is C₁₁H₁₃BrO₂ . The molecular weight is calculated from the atomic masses of its constituent elements:
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Carbon (C): 11 atoms × 12.011 u = 132.121 u
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Hydrogen (H): 13 atoms × 1.008 u = 13.104 u
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Bromine (Br): 1 atom × 79.904 u = 79.904 u
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Oxygen (O): 2 atoms × 15.999 u = 31.998 u
Total Molecular Weight: 257.127 g/mol .[1]
Physicochemical Properties
While specific experimental data for this particular isomer is not extensively reported in publicly available literature, a summary of its fundamental and predicted properties is presented below. These values are crucial for designing reaction conditions and purification strategies.
| Property | Value |
| CAS Number | 106965-50-8 |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.13 g/mol |
| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid at room temperature. |
| Boiling Point | Predicted to be > 200 °C at atmospheric pressure. |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Insoluble in water. |
| Density | Predicted to be > 1.0 g/cm³. |
Structural Visualization
The molecular structure of 2-(3-Bromo-2-methylphenyl)-1,3-dioxolane is depicted below.
Caption: Molecular structure of 2-(3-Bromo-2-methylphenyl)-1,3-dioxolane.
Synthesis Protocol
The synthesis of 2-(3-Bromo-2-methylphenyl)-1,3-dioxolane is typically achieved through the acetalization of its corresponding aldehyde, 3-bromo-2-methylbenzaldehyde, with ethylene glycol. This reaction is an acid-catalyzed nucleophilic addition-elimination process.
Reaction Principle
The lone pair of electrons on the oxygen atoms of ethylene glycol act as nucleophiles, attacking the electrophilic carbonyl carbon of 3-bromo-2-methylbenzaldehyde. The reaction is reversible and is driven to completion by the removal of water, typically using a Dean-Stark apparatus or a dehydrating agent.
Experimental Workflow
Caption: General workflow for the synthesis of 2-(3-Bromo-2-methylphenyl)-1,3-dioxolane.
Detailed Step-by-Step Methodology
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Reactant Preparation: To a solution of 3-bromo-2-methylbenzaldehyde (1.0 eq) in toluene (5-10 mL per mmol of aldehyde), add ethylene glycol (1.2 eq).
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Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
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Reaction Setup: Equip the reaction flask with a Dean-Stark apparatus and a condenser.
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Reflux: Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-4 hours).
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
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Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(3-Bromo-2-methylphenyl)-1,3-dioxolane.
Spectroscopic Characterization (Predicted)
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¹H NMR (CDCl₃, 400 MHz):
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δ 7.50-7.10 (m, 3H, Ar-H): Aromatic protons.
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δ 5.85 (s, 1H, O-CH-O): The methine proton of the dioxolane ring.
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δ 4.10-3.90 (m, 4H, O-CH₂-CH₂-O): The methylene protons of the dioxolane ring.
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δ 2.40 (s, 3H, Ar-CH₃): The methyl protons.
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¹³C NMR (CDCl₃, 100 MHz):
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δ 140-120: Aromatic carbons.
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δ 103: The acetal carbon (O-CH-O).
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δ 65: The methylene carbons of the dioxolane ring (O-CH₂-CH₂-O).
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δ 20: The methyl carbon (Ar-CH₃).
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IR (neat, cm⁻¹):
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3050-3000: Aromatic C-H stretch.
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2950-2850: Aliphatic C-H stretch.
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1600-1450: Aromatic C=C stretch.
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1200-1000: C-O stretch (characteristic of the dioxolane ring).
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~700: C-Br stretch.
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Mass Spectrometry (EI):
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The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[2]
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Common fragmentation patterns would involve the loss of fragments from the dioxolane ring.
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Applications in Drug Development
The 1,3-dioxolane moiety is a common structural feature in a variety of biologically active compounds and approved drugs. It can serve as a bioisostere for other functional groups and can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The presence of the dioxolane ring can enhance the biological activity of compounds, including anticancer, antifungal, antiviral, and antibacterial properties.[3]
2-(3-Bromo-2-methylphenyl)-1,3-dioxolane, as a functionalized building block, holds potential in several areas of drug discovery:
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Scaffold for Library Synthesis: The bromine atom provides a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of a library of analogues for SAR studies.
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Intermediate in Multi-step Synthesis: The dioxolane group serves as a robust protecting group for the aldehyde, which is stable to many reaction conditions used to modify other parts of the molecule. The aldehyde can be deprotected under acidic conditions when needed.
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Lead Optimization: The introduction of the bromo- and methyl- substituents on the phenyl ring can be used to fine-tune the lipophilicity, metabolic stability, and target-binding affinity of a lead compound.
Conclusion
2-(3-Bromo-2-methylphenyl)-1,3-dioxolane is a valuable synthetic intermediate with potential applications in the design and synthesis of novel therapeutic agents. This guide has provided a detailed overview of its molecular structure, key physicochemical properties, and a reliable synthetic protocol. The strategic use of this building block can facilitate the exploration of new chemical space and contribute to the advancement of drug discovery programs. Further research into the biological activities of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.
References
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PubChem. 2-(Bromomethyl)-2-(4-methylphenyl)-1,3-dioxolane. National Center for Biotechnology Information.
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Doc Brown's Chemistry. Mass spectrum of 2-bromo-2-methylpropane.
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Hassan, S. S. M., et al. (2021). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). Pharmaceuticals, 14(8), 779.
Sources
- 1. 2-BROMOMETHYL-2-PHENYL-(1,3)DIOXOLANE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
